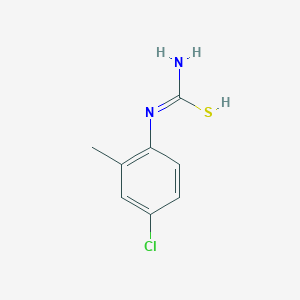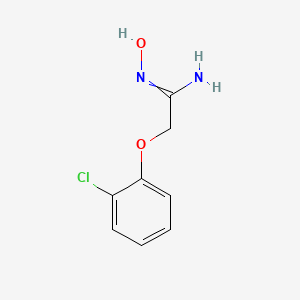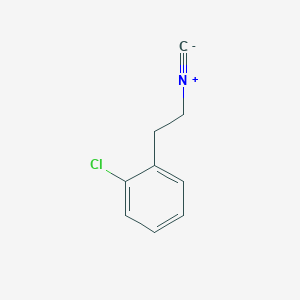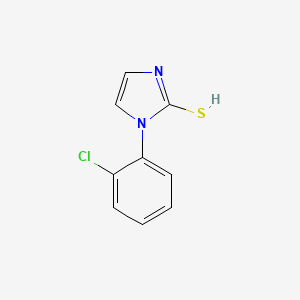![molecular formula C12H7ClN2OS B7723847 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723847.png)
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl substituent, making it a valuable scaffold for the development of new therapeutic agents and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene with 4-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired thieno[3,2-d]pyrimidine ring system.
Industrial Production Methods
In industrial settings, the production of this compound often employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and structural integrity of the final product. These techniques are crucial for large-scale synthesis, where maintaining consistency and quality is paramount.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, particularly in the field of cancer therapy. Its ability to selectively induce ferroptosis in cancer cells makes it a promising candidate for the development of targeted cancer treatments. Additionally, this compound is used in medicinal chemistry for the design of new therapeutic agents and in biological studies to investigate cellular pathways and mechanisms .
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. One notable target is the ubiquitin E3 ligase TRIM25, which is expressed in tumor cells. The compound binds to a specific domain of TRIM25, leading to the ubiquitination and degradation of GPX4, a key enzyme in preventing ferroptosis. This selective degradation induces ferroptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: This compound shares a similar core structure but differs in the presence of a chloromethyl group.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
Uniqueness
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific interaction with TRIM25 and its ability to induce ferroptosis selectively in cancer cells. This property distinguishes it from other similar compounds and highlights its potential as a targeted cancer therapy .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVGUVTWOTQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride](/img/structure/B7723790.png)
![1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B7723796.png)
![1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B7723801.png)


![2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B7723840.png)




![3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723867.png)
![3-[3-(4-Chloro-phenyl)-3-oxo-propenyl]-4-methoxy-benzenesulfonyl chloride](/img/structure/B7723873.png)
